molecular formula C7H5BrClFO B14048505 (6-Bromo-2-chloro-3-fluorophenyl)methanol

(6-Bromo-2-chloro-3-fluorophenyl)methanol

Cat. No.: B14048505
M. Wt: 239.47 g/mol
InChI Key: OPSQDZCAQQUYPK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzyl (B1604629) Alcohol Chemistry

Benzyl alcohol, a simple aromatic alcohol, serves as a foundational structure in organic chemistry. vedantu.com The introduction of halogen atoms onto the benzene (B151609) ring, creating halogenated benzyl alcohols, dramatically alters the molecule's reactivity and potential applications. Halogens exert strong inductive and mesomeric effects, which can:

Influence Acidity: The electron-withdrawing nature of halogens can increase the acidity of the benzylic proton.

Direct Further Reactions: The specific placement of halogens directs the position of subsequent electrophilic or nucleophilic aromatic substitution reactions.

Modify Biological Activity: Halogenation is a common strategy in medicinal chemistry to enhance the efficacy or metabolic stability of drug candidates.

The compound (6-Bromo-2-chloro-3-fluorophenyl)methanol is a specific example of a polyhalogenated benzyl alcohol. The presence of three different halogens (bromine, chlorine, and fluorine) at distinct positions on the aromatic ring suggests a nuanced electronic environment and a range of potential chemical transformations.

Significance of Multifunctionalized Aromatic Scaffolds in Organic Synthesis

Aromatic scaffolds that are "multifunctionalized," meaning they possess several different functional groups or substituents, are highly valuable in organic synthesis and medicinal chemistry. mdpi.com These scaffolds serve as versatile starting materials for the construction of more complex molecules. researchgate.netnih.gov The distinct reactivity of each functional group allows for selective chemical modifications, enabling the synthesis of a diverse library of compounds from a single precursor. mdpi.com

The significance of such scaffolds lies in their ability to:

Provide Multiple Reaction Sites: Different halogens, for instance, can be selectively targeted in cross-coupling reactions.

Enable Scaffold Hopping: In drug discovery, replacing a core molecular structure (a scaffold) with another while retaining similar biological activity is a key strategy. researchgate.netnih.govrsc.org Multifunctionalized scaffolds provide the building blocks for creating these new molecular architectures.

Fine-tune Molecular Properties: The combination of different substituents allows for precise control over a molecule's steric and electronic properties, which is crucial for optimizing interactions with biological targets. rsc.org

This compound, with its bromo, chloro, and fluoro substituents, alongside the hydroxymethyl group, represents a prime example of a multifunctionalized aromatic scaffold.

Overview of Research Trajectories for this compound

A comprehensive search of publicly available scientific literature and chemical databases does not yield specific research articles detailing the synthesis, properties, or applications of the exact isomer this compound. However, based on the chemistry of related polyhalogenated aromatic compounds, several potential research trajectories can be postulated:

Use as a Synthetic Intermediate: The primary research focus for a compound like this would likely be its utility as a building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The different halogens could be selectively functionalized through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Investigation of Regioselective Reactions: A key research question would be the selective reaction at one of the halogenated positions over the others. The relative reactivity of the C-Br, C-Cl, and C-F bonds under various reaction conditions would be of fundamental interest.

Derivatization of the Hydroxymethyl Group: The alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, providing further avenues for molecular elaboration.

Table 1: Predicted Physicochemical Properties of (6-bromo-3-chloro-2-fluorophenyl)methanol (Isomer)

PropertyValue
Molecular Formula C₇H₅BrClFO
Monoisotopic Mass 237.91963 Da
Predicted XlogP 2.5

This data is for the isomer (6-bromo-3-chloro-2-fluorophenyl)methanol and is provided for illustrative purposes only. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

(6-bromo-2-chloro-3-fluorophenyl)methanol

InChI

InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2

InChI Key

OPSQDZCAQQUYPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CO)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Chloro 3 Fluorophenyl Methanol

Retrosynthetic Analysis of the (6-Bromo-2-chloro-3-fluorophenyl)methanol Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. ias.ac.inamazonaws.com This process involves breaking bonds and converting functional groups to map out a potential synthetic route in reverse.

The most logical disconnection in the target molecule is the carbon-carbon bond between the aromatic ring and the hydroxymethyl group (-CH₂OH). This is a common strategy for benzylic alcohols. organicchemistrytutor.com This disconnection, denoted as a "transform," leads to two conceptual fragments called synthons: a nucleophilic aryl synthon and an electrophilic hydroxymethyl synthon.

The aryl anion synthon, (6-bromo-2-chloro-3-fluorophenyl)⁻ , is a powerful nucleophile. Its most practical chemical equivalent, or "reagent," is an organometallic species, specifically a Grignard reagent: (6-bromo-2-chloro-3-fluorophenyl)magnesium halide .

The electrophilic synthon, ⁺CH₂OH , corresponds to an aldehyde, in this case, the simplest one: formaldehyde (B43269) (HCHO) . The reaction between a Grignard reagent and formaldehyde is a classic and reliable method for producing primary alcohols. doubtnut.combrainly.in

This retrosynthetic step can be summarized as:

Target Molecule: this compound

Transform: C-C Disconnection (Alcohol)

Synthons: (6-bromo-2-chloro-3-fluorophenyl)⁻ + ⁺CH₂OH

Reagents: (6-bromo-2-chloro-3-fluorophenyl)MgX + HCHO

A more profound retrosynthetic analysis would involve the deconstruction of the polyhalogenated aromatic ring itself. This approach considers how the specific substitution pattern of bromine, chlorine, and fluorine atoms can be achieved. This typically involves a series of electrophilic aromatic substitution reactions (like halogenation) and potentially nucleophilic aromatic substitution or Sandmeyer reactions starting from a simpler benzene (B151609) derivative. The directing effects of the existing substituents at each step would be critical. For instance, one might envision starting with 3-fluoroaniline, and sequentially introducing the chlorine and bromine atoms, followed by conversion of the amino group. However, this route is often more complex and can lead to issues with regioselectivity compared to starting with a pre-functionalized, commercially available polyhalogenated benzene derivative.

Classical Synthetic Routes to Substituted Phenylmethanols

Based on the primary retrosynthetic analysis, the most direct and feasible synthetic route involves the use of a Grignard reagent.

The Grignard reaction is a premier method for forming carbon-carbon bonds. organicchemistrytutor.com The synthesis of this compound via this route involves two main stages: the formation of the specific arylmagnesium halide and its subsequent reaction with formaldehyde. doubtnut.comgoogle.com

The formation of the Grignard reagent from a polyhalogenated precursor is the most challenging step in this synthesis. The precursor would need to be a 1,2,3,4-tetrasubstituted benzene, such as 1,6-dibromo-2-chloro-3-fluorobenzene or a related compound with an even more reactive halogen like iodine. The standard method involves reacting an aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

However, the presence of multiple halogens introduces the potential for competing reactions. The reactivity of halogens in Grignard formation follows the order I > Br > Cl >> F. libretexts.org Therefore, to selectively form the Grignard reagent at the desired position without disturbing the other halogens, a highly chemoselective method is required.

One effective strategy is the halogen-magnesium exchange reaction . This method uses a pre-formed, more reactive organomagnesium reagent (like isopropylmagnesium chloride, iPrMgCl) to swap its magnesium atom with a more reactive halogen (iodine or bromine) on the aromatic ring. acs.org The use of iPrMgCl·LiCl (Turbo-Grignard) is particularly effective for performing these exchanges at low temperatures, which enhances selectivity. researchgate.net For the synthesis of (6-bromo-2-chloro-3-fluorophenyl)magnesium chloride, one would ideally start with 6-bromo-2-chloro-3-fluoro-1-iodobenzene. The iodine would selectively undergo exchange, leaving the bromine and chlorine atoms intact.

Aryl Halide PrecursorReagentConditionsProductSelectivity
1,6-Dibromo-2-chloro-3-fluorobenzeneMg(0)THF, refluxMixture of productsLow
6-Bromo-2-chloro-3-fluoro-1-iodobenzeneiPrMgCl·LiClTHF, -78 °C to 0 °C(6-Bromo-2-chloro-3-fluorophenyl)magnesium chlorideHigh
1,6-Dibromo-2-chloro-3-fluorobenzeneiPrnBu₂MgLiTHF, -78 °C(6-Bromo-2-chloro-3-fluorophenyl)magnesium bromideModerate to High

This table is interactive. You can sort and filter the data.

Once the arylmagnesium halide, (6-bromo-2-chloro-3-fluorophenyl)magnesium halide, is successfully formed in solution, it is reacted with an appropriate electrophile. To synthesize the target primary alcohol, the chosen electrophile is formaldehyde (HCHO). google.com

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This addition reaction forms a magnesium alkoxide intermediate. askfilo.com The final step is a workup with a dilute acid (such as H₃O⁺ or NH₄Cl solution) to protonate the alkoxide, yielding the desired this compound and a magnesium salt byproduct. doubtnut.com

Grignard Formation: Ar-X + Mg → Ar-MgX (where Ar = 6-Bromo-2-chloro-3-fluorophenyl and X = Br or I)

Nucleophilic Addition: Ar-MgX + HCHO → Ar-CH₂-OMgX

Protonation (Workup): Ar-CH₂-OMgX + H₃O⁺ → Ar-CH₂-OH + Mg(OH)X

This method is highly effective for the synthesis of primary benzylic alcohols from their corresponding aryl halides. organic-chemistry.org

Reduction of Corresponding Benzaldehydes or Benzoic Acids

A primary and straightforward route to this compound involves the reduction of the corresponding carbonyl compounds, namely 6-bromo-2-chloro-3-fluorobenzaldehyde (B3110750) or 6-bromo-2-chloro-3-fluorobenzoic acid. The choice of reducing agent is crucial for achieving high yields and chemoselectivity, especially given the presence of multiple reducible halogen substituents.

The reduction of aldehydes is generally accomplished using mild reducing agents to avoid side reactions. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. For the synthesis of this compound, the corresponding benzaldehyde (B42025) would be dissolved in a suitable solvent, followed by the portion-wise addition of NaBH₄. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard aqueous workup would yield the desired benzyl (B1604629) alcohol.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This approach is often considered a greener alternative to metal hydrides.

The reduction of carboxylic acids to primary alcohols requires more potent reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. youtube.comyoutube.comyoutube.comyoutube.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) due to the high reactivity of LiAlH₄ with protic solvents. The 6-bromo-2-chloro-3-fluorobenzoic acid would be added to a solution of LiAlH₄ in THF, and the reaction mixture would be stirred, often with heating, to ensure complete conversion. A careful quenching procedure with water and a basic solution is necessary to decompose the excess hydride and the aluminum salts to facilitate product isolation.

PrecursorReducing AgentTypical SolventsKey Considerations
6-Bromo-2-chloro-3-fluorobenzaldehydeSodium Borohydride (NaBH₄)Methanol, EthanolHigh chemoselectivity for the aldehyde group.
6-Bromo-2-chloro-3-fluorobenzaldehydeCatalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl acetateGreen and clean method, requires specialized equipment.
6-Bromo-2-chloro-3-fluorobenzoic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherHighly reactive, requires anhydrous conditions.
6-Bromo-2-chloro-3-fluorobenzoic acidBorane (BH₃) complexesTetrahydrofuran (THF)Offers an alternative to LiAlH₄ with different selectivity patterns.

Functional Group Interconversions on Pre-functionalized Aromatics

An alternative synthetic strategy involves the manipulation of functional groups on an already assembled 6-bromo-2-chloro-3-fluorophenyl scaffold. This approach allows for the introduction of the hydroxymethyl group at a later stage of the synthesis.

One common precursor for such a transformation is a benzylic halide, such as (6-bromo-2-chloro-3-fluorophenyl)methyl bromide. This intermediate can be subjected to a nucleophilic substitution reaction with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, to yield the desired alcohol. The reaction is typically carried out in a solvent mixture, such as aqueous acetone (B3395972) or THF, to ensure the solubility of both the organic substrate and the inorganic nucleophile.

Another viable route starts from a methyl-substituted aromatic, 6-bromo-2-chloro-3-fluoro-toluene. The methyl group can be first halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) to form the corresponding benzyl bromide. This intermediate can then be hydrolyzed as described above. Alternatively, the toluene (B28343) derivative can be oxidized to the corresponding benzoic acid, which is then reduced.

Furthermore, an ester derivative, such as methyl 6-bromo-2-chloro-3-fluorobenzoate, can serve as a precursor. The ester can be reduced to the primary alcohol using strong reducing agents like LiAlH₄, similar to the reduction of the carboxylic acid. This two-step approach of esterification followed by reduction can sometimes offer advantages in terms of purification and handling of intermediates.

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methodologies. These modern approaches are highly relevant for the synthesis of complex molecules like this compound.

Catalytic Strategies for Aryl C-X Bond Formation/Manipulation

Modern catalytic methods, particularly those involving transition metals like palladium and copper, have revolutionized the formation of carbon-heteroatom bonds. While often used to form the aromatic core, these catalytic systems can also be employed for the introduction of the methanol functionality.

Palladium-catalyzed cross-coupling reactions are a powerful tool in this context. nih.govmdpi.comresearchgate.netacs.orgmit.edu For instance, a suitably protected hydroxymethyl group could be introduced via a Suzuki or Stille coupling. More directly, recent developments in palladium-catalyzed C-O bond formation could enable the coupling of a 6-bromo-2-chloro-3-fluorophenyl halide or triflate with a protected methanol equivalent.

Copper-catalyzed reactions have also emerged as a cost-effective and efficient alternative to palladium-based systems for C-O bond formation. chemrxiv.orgnih.govacs.orgbohrium.com These reactions often proceed under milder conditions and can exhibit different substrate scope and functional group tolerance. The synthesis of benzyl ethers through copper-catalyzed coupling of benzylic C-H bonds with alcohols has been demonstrated, which could be adapted for the synthesis of the target molecule. nih.gov

Catalytic SystemReaction TypePotential ApplicationAdvantages
Palladium-based catalystsSuzuki, Stille, Buchwald-Hartwig couplingIntroduction of a protected hydroxymethyl group.High efficiency, broad substrate scope. nih.govmdpi.comresearchgate.netacs.orgmit.edu
Copper-based catalystsUllmann-type coupling, C-H activationDirect formation of C-O bonds.Lower cost, milder reaction conditions. chemrxiv.orgnih.govacs.orgbohrium.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijsr.netwikipedia.orgyoutube.comrsc.orgscience.gov In the context of synthesizing this compound, several strategies can be employed.

The use of greener solvents is a primary consideration. Traditional halogenated solvents are being replaced by more benign alternatives such as water, ethanol, or supercritical fluids. ijsr.netwikipedia.orgscience.gov For instance, the reduction of the corresponding benzaldehyde could potentially be carried out in water using a suitable catalyst.

Biocatalysis offers a highly selective and environmentally friendly approach. Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of benzaldehydes to benzyl alcohols with high enantioselectivity and under mild aqueous conditions. scielo.org.mxredalyc.orgtudelft.nlscielo.org.mx The use of whole-cell biocatalysts or isolated enzymes derived from renewable sources can significantly reduce the environmental footprint of the synthesis.

Atom economy is another key principle, which can be maximized by employing catalytic methods that minimize the formation of stoichiometric byproducts. Catalytic hydrogenation, for example, produces only water as a byproduct.

Flow Chemistry Applications in Halogenated Benzyl Alcohol Production

Flow chemistry, utilizing microreactors and continuous flow systems, offers several advantages for the synthesis of fine chemicals and pharmaceutical intermediates, particularly for reactions involving hazardous reagents or producing unstable intermediates. semanticscholar.orgumontreal.caspringerprofessional.dersc.orgrsc.org

The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields, higher selectivity, and enhanced safety, especially for exothermic reactions like reductions with powerful hydrides or certain halogenations. semanticscholar.orgrsc.orgrsc.org The small reaction volumes in microreactors minimize the risk associated with handling hazardous materials.

For the synthesis of this compound, a multi-step synthesis could be designed in a continuous flow setup. For example, the reduction of 6-bromo-2-chloro-3-fluorobenzaldehyde could be performed in a packed-bed reactor containing an immobilized catalyst, followed by an in-line purification step. This approach allows for automated and scalable production with minimal manual intervention. springerprofessional.demdpi.comresearchgate.netirost.irresearchgate.netwiley-vch.de

Reaction Pathways and Mechanistic Insights of 6 Bromo 2 Chloro 3 Fluorophenyl Methanol

Reactivity of the Benzylic Alcohol Functionality

The carbon atom adjacent to an aromatic ring is known as the benzylic position. khanacademy.org This position exhibits unique reactivity due to its proximity to the π-system of the benzene (B151609) ring, which can stabilize intermediates such as carbocations and radicals through resonance. chemistrysteps.comyoutube.com

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl (-OH) group of the benzylic alcohol is a poor leaving group. However, it can be converted into a better leaving group, such as water, by protonation under acidic conditions. This facilitates nucleophilic substitution reactions. These substitutions at the benzylic position can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile's strength. khanacademy.orgyoutube.com

SN1 Mechanism: In the presence of a weak nucleophile and a protic solvent, the reaction may favor an SN1 pathway. The departure of the leaving group (e.g., H₂O) results in the formation of a benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring. The nucleophile then attacks the stabilized carbocation to form the final product.

SN2 Mechanism: With a strong nucleophile and an aprotic solvent, an SN2 mechanism is more likely. youtube.com This involves a concerted, single-step process where the nucleophile attacks the benzylic carbon from the backside, displacing the leaving group simultaneously. youtube.com For primary benzylic halides, decreased steric hindrance favors the SN2 pathway. youtube.com For instance, a rapid and selective chlorination of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) proceeds primarily via an SN2 pathway. organic-chemistry.org

Interactive Table: Nucleophilic Substitution at the Benzylic Position Press Run to view the interactive data table. python import pandas as pd from IPython.display import display

data = { 'Nucleophile': ['HBr', 'SOCl₂', 'NaCN', 'CH₃O⁻'], 'Reaction Type': ['SN1/SN2', 'SNi (internal)', 'SN2', 'SN2'], 'Product': ['(6-Bromo-2-chloro-3-fluorophenyl)methyl bromide', '(6-Bromo-2-chloro-3-fluorophenyl)methyl chloride', '2-(6-Bromo-2-chloro-3-fluorophenyl)acetonitrile', '1-(Bromomethyl)-6-chloro-3-fluoro-2-(methoxymethyl)benzene'] } df = pd.DataFrame(data) display(df)

Oxidation and Reduction Pathways of the Alcohol Moiety

The benzylic alcohol functionality can be readily oxidized to form an aldehyde or a carboxylic acid. The outcome depends on the choice of the oxidizing agent and the reaction conditions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary benzylic alcohol completely to a carboxylic acid, yielding (6-Bromo-2-chloro-3-fluorobenzoic acid). masterorganicchemistry.com Milder or more selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can be used to stop the oxidation at the aldehyde stage, forming (6-Bromo-2-chloro-3-fluorobenzaldehyde).

Reduction: While (6-Bromo-2-chloro-3-fluorophenyl)methanol is already in a reduced state at the benzylic position, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) for aldehydes or the more powerful lithium aluminum hydride (LiAlH₄) for carboxylic acids.

Interactive Table: Oxidation and Reduction of the Benzylic Moiety Press Run to view the interactive data table. python import pandas as pd from IPython.display import display

data = { 'Starting Material': ['this compound', 'this compound', '(6-Bromo-2-chloro-3-fluorobenzaldehyde)'], 'Reagent': ['KMnO₄ (strong oxidant)', 'PCC (mild oxidant)', 'NaBH₄ (reducing agent)'], 'Product': ['6-Bromo-2-chloro-3-fluorobenzoic acid', '6-Bromo-2-chloro-3-fluorobenzaldehyde', 'this compound'] } df = pd.DataFrame(data) display(df)

Radical Reactions Involving the Benzylic Position

The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds, making them susceptible to free-radical reactions. masterorganicchemistry.com The bond dissociation energy for a benzylic C-H bond is approximately 90 kcal/mol, which is considerably lower than that of primary (100 kcal/mol) or secondary (96 kcal/mol) C-H bonds. masterorganicchemistry.com

A key example is benzylic bromination, often accomplished using N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like peroxide. youtube.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism: masterorganicchemistry.com

Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical and HBr. chemistrysteps.com This radical's stability is the key to the reaction's selectivity for the benzylic position. chemistrysteps.comyoutube.com

Propagation: The benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain. chemistrysteps.commasterorganicchemistry.com

Interactive Table: Benzylic Radical Bromination Press Run to view the interactive data table. python import pandas as pd from IPython.display import display

data = { 'Reactant': ['this compound'], 'Reagents': ['N-Bromosuccinimide (NBS), light (hν) or peroxide'], 'Key Intermediate': ['Resonance-stabilized benzylic radical'], 'Product': ['1-(Bromomethyl)-6-bromo-2-chloro-3-fluorobenzene'] } df = pd.DataFrame(data) display(df)

Aromatic Reactivity and Halogen Effects on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution is governed by the electronic properties of its four substituents: -Br, -Cl, -F, and -CH₂OH.

Electrophilic Aromatic Substitution on Tri-substituted Phenyl Systems

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The substituents already present on the ring influence both the rate of the reaction (activation/deactivation) and the position of the incoming electrophile (directing effects). libretexts.orgunizin.org

The directing effects of the substituents on this compound are as follows:

Halogens (-F, -Cl, -Br): These groups are deactivating yet ortho-, para-directing. libretexts.orgunizin.org They exhibit a dual electronic effect: a strong electron-withdrawing inductive effect (-I) that deactivates the ring by pulling electron density through the sigma bond, and a weaker electron-donating resonance effect (+R) that donates lone-pair electrons to the ring's π-system. libretexts.org The resonance effect directs incoming electrophiles to the ortho and para positions by stabilizing the carbocation intermediate (arenium ion). libretexts.org

Benzylic Alcohol (-CH₂OH): This group is generally considered weakly activating and ortho-, para-directing. The alkyl framework is electron-donating via hyperconjugation.

In this specific molecule, the available positions for substitution are C4 and C5. The directing effects of the existing groups must be considered collectively:

The -CH₂OH group at C1 directs ortho (to C6, occupied) and para (to C4).

The -Cl group at C2 directs ortho (to C1, occupied) and para (to C5).

The -F group at C3 directs ortho (to C2 and C4) and para (to C6, occupied).

The -Br group at C6 directs ortho (to C1, occupied) and para (to C3, occupied).

Considering these influences, position C4 is favored by the directing effects of the -CH₂OH and -F groups. Position C5 is favored by the directing effect of the -Cl group. The stronger activating group generally dictates the outcome when there are conflicting directing effects. libretexts.org Therefore, the weakly activating -CH₂OH group would likely favor substitution at the C4 position. Steric hindrance is also a factor, and the relative crowding around each potential site would further influence the regiochemical outcome.

Interactive Table: Substituent Effects in Electrophilic Aromatic Substitution Press Run to view the interactive data table. python import pandas as pd from IPython.display import display

data = { 'Substituent': ['-CH₂OH', '-F', '-Cl', '-Br'], 'Position': ['C1', 'C3', 'C2', 'C6'], 'Reactivity Effect': ['Weakly Activating', 'Deactivating', 'Deactivating', 'Deactivating'], 'Directing Effect': ['Ortho, Para', 'Ortho, Para', 'Ortho, Para', 'Ortho, Para'], 'Positions Directed Towards': ['C4', 'C4', 'C5', 'N/A (Ortho/Para occupied)'] } df = pd.DataFrame(data) display(df)

Nucleophilic Aromatic Substitution with Vicinal Halogen Activation

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chemistrysteps.com This reaction is generally difficult unless the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. libretexts.orglumenlearning.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglumenlearning.com

In this compound, there are no strong EWGs like nitro groups (-NO₂). However, the cumulative inductive effect of the three vicinal (adjacent or near-adjacent) halogens makes the aromatic ring significantly electron-deficient. This "vicinal halogen activation" enhances the electrophilicity of the carbon atoms attached to the halogens, making them more susceptible to attack by a potent nucleophile. science.gov

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A strong nucleophile attacks the carbon atom bearing one of the halogen leaving groups, forming a resonance-stabilized Meisenheimer complex. lumenlearning.com

Elimination: The leaving group (one of the halide ions) is expelled, and the aromaticity of the ring is restored. libretexts.org

The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I. chemistrysteps.comyoutube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarizing the C-X bond, rather than the expulsion of the leaving group. youtube.com Therefore, in a competitive scenario, the fluorine atom at C3 might be preferentially substituted, assuming it is sterically accessible to the incoming nucleophile.

Halogen Dance and Rearrangement Processes on Polyhalogenated Aromatics

The halogen dance (HD) is a base-catalyzed intramolecular or intermolecular rearrangement wherein a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This process, also known as halogen scrambling or migration, is thermodynamically driven, proceeding toward the formation of a more stable anionic intermediate. wikipedia.orgwhiterose.ac.uk For a halogen dance to occur, a strong base is typically required to deprotonate the aromatic ring, generating a carbanionic species that facilitates the halogen's "dance." wikipedia.orgresearchgate.net

Mechanism and Application to this compound:

Several factors critically influence the outcome of a halogen dance reaction. wikipedia.orgscribd.com The choice of base, reaction temperature, and the nature of the solvent and any present electrophiles all play significant roles in directing the rearrangement. wikipedia.org Lower temperatures are often employed to suppress side reactions and favor the kinetic or thermodynamic product as desired. wikipedia.org

Table 1: Key Factors Influencing Halogen Dance Reactions
FactorInfluence on ReactionTypical Conditions for this compound
Base Strong, non-nucleophilic bases are required for deprotonation without significant side reactions. The base's strength and steric bulk can influence the site of initial deprotonation. wikipedia.orgLithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be suitable for selective deprotonation.
Temperature Lower temperatures (e.g., -78 °C to -100 °C) generally favor the halogen dance by slowing down competing reactions and allowing the thermodynamic equilibrium to be established. wikipedia.orgCryogenic temperatures, typically around -78 °C, would likely be necessary to control the reaction.
Solvent Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to stabilize the anionic intermediates.Anhydrous THF is a standard solvent choice for such reactions.
Halogen Mobility The propensity for a halogen to migrate follows the trend I > Br > Cl >> F. Fluorine is generally not observed to participate in halogen dance reactions.The bromine atom at C6 would be the most likely to migrate. The chlorine atom at C2 is less likely to migrate, and the fluorine atom at C3 would be stationary.

Chemo- and Regioselectivity in Transformations of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. In a molecule as complex as this compound, with a primary alcohol and three distinct halogen atoms on an aromatic ring, predicting reaction outcomes requires careful consideration of the electronic and steric environment.

Reactivity of the Hydroxymethyl Group: The primary alcohol group is susceptible to a range of transformations.

Oxidation: Selective oxidation to the corresponding aldehyde, (6-bromo-2-chloro-3-fluorophenyl)benzaldehyde, can be achieved using various reagents. Mild, chemoselective methods are necessary to avoid reactions at the aromatic ring. Photocatalytic methods using visible light and a catalyst like Eosin Y with O₂ as the oxidant are known to be highly selective for benzylic alcohols over aliphatic ones. organic-chemistry.orglookchem.com

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate) and subsequently displaced by a nucleophile. Alternatively, direct conversion to a benzyl (B1604629) chloride can be performed under neutral conditions using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO, which shows high selectivity for benzylic alcohols. organic-chemistry.org

Reactivity of the Aromatic Ring: The positions on the aromatic ring exhibit different reactivities towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The ring is highly deactivated due to the electron-withdrawing nature of the three halogen substituents. Therefore, harsh conditions would be required for EAS, which would likely lead to a mixture of products and potential decomposition. The directing effects of the substituents would compete, making regioselectivity difficult to predict and control.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups (like nitro groups) in the ortho or para positions. libretexts.org Given the substitution pattern of this compound, standard SNAr reactions are unlikely.

Metal-Halogen Exchange: This is a highly regioselective reaction. Treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would preferentially occur at the most labile carbon-halogen bond. The order of reactivity for exchange is I > Br > Cl > F. Thus, the C-Br bond at the C6 position is the most likely site for this reaction, leading to the formation of a specific aryllithium intermediate. This intermediate can then be trapped with various electrophiles.

Table 2: Predicted Chemo- and Regioselectivity of this compound
Reaction TypeReagent/ConditionPredicted Major Product/Site of ReactionRationale
Oxidation Eosin Y, Visible Light, O₂(6-Bromo-2-chloro-3-fluorophenyl)benzaldehydeHigh chemoselectivity of photocatalytic methods for benzylic alcohols. organic-chemistry.orgrsc.org
Chlorination TCT, DMSO6-Bromo-2-chloro-1-(chloromethyl)-3-fluorobenzeneHigh chemoselectivity for benzylic alcohols under neutral conditions. organic-chemistry.org
Metal-Halogen Exchange n-BuLi, -78 °CLithiation at C6 positionReactivity order for exchange is Br > Cl > F.
C-C Coupling KOtBu, Alkyne, 125 °Cα-Alkylated KetoneBase-catalyzed C-C bond formation between benzyl alcohols and alkynes. elsevierpure.com

Photochemical Transformation Pathways of Halogenated Benzyl Derivatives

The photochemistry of halogenated aromatic compounds is a rich field involving various potential reaction pathways, often initiated by the absorption of UV or visible light. These pathways can include carbon-halogen bond cleavage, reactions involving the benzylic position, or photocatalyzed redox processes.

Carbon-Halogen Bond Cleavage: Upon absorption of UV light, the carbon-halogen bonds in aryl halides can undergo homolytic cleavage to generate an aryl radical and a halogen radical. researchgate.net The energy required for this dissociation depends on the specific halogen, with the bond strength order being C-F > C-Cl > C-Br > C-I. Therefore, the C-Br bond in this compound would be the most susceptible to photochemical cleavage. The resulting aryl radical is a highly reactive intermediate that can abstract a hydrogen atom from the solvent, participate in radical chain reactions, or undergo other transformations. nih.gov The presence of a base can facilitate this process, as initiation may involve a complex between the base and the bromoarene. nih.gov In some cases, halogen bonding interactions with a Lewis base can make the C-X bond more prone to fracture under visible light. rsc.org

Reactions Involving the Benzyl Alcohol Moiety: The benzyl alcohol group can also be the site of photochemical reactions.

Photo-oxidation: As mentioned previously, photocatalytic systems can selectively oxidize benzyl alcohols to the corresponding aldehydes. organic-chemistry.org Mechanistic studies suggest these reactions often proceed through a hydrogen atom transfer (HAT) process, where the photocatalyst in its excited state abstracts a hydrogen atom from the alcohol, generating a benzyl radical that then reacts with oxygen. organic-chemistry.orgrsc.org

Photosolvolysis: If the hydroxyl group is first converted to a better leaving group, such as a chloride (forming a benzyl chloride derivative), the molecule can undergo photosolvolysis. In these reactions, irradiation in a nucleophilic solvent like an alcohol can lead to the formation of benzylic carbocation or radical intermediates, which are then trapped by the solvent. acs.org

Table 3: Potential Photochemical Pathways for this compound
PathwayConditionsKey Intermediate(s)Potential Product(s)
Photoreduction (De-bromination) UVA light, H-donor solvent (e.g., Methanol), Base(2-Chloro-3-fluoro-6-hydroxymethyl)phenyl radical(2-Chloro-3-fluorophenyl)methanol nih.gov
Photocatalytic Oxidation Visible light, Photocatalyst (e.g., Eosin Y), O₂Benzylic radical(6-Bromo-2-chloro-3-fluorophenyl)benzaldehyde organic-chemistry.org
Photosolvolysis (of the corresponding benzyl chloride) UV light, Nucleophilic solvent (e.g., t-BuOH)Benzylic carbocation/radicalBenzyl ether or other solvolysis products acs.org

Derivatization and Structural Modification Strategies

Formation of Esters and Ethers from the Benzylic Alcohol

The primary alcohol group in (6-Bromo-2-chloro-3-fluorophenyl)methanol is a versatile handle for introducing a wide array of functionalities through esterification and etherification.

Esterification: Esters are readily synthesized by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route, though it is an equilibrium process. More commonly, for high-yield conversions under mild conditions, the alcohol is treated with a more reactive acylating agent like an acid chloride or anhydride (B1165640), typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.

Etherification: The Williamson ether synthesis is a classic and effective method for converting the benzylic alcohol to an ether. masterorganicchemistry.com This SN2 reaction involves two steps: first, the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This nucleophilic alkoxide is then reacted with a primary alkyl halide or a similar electrophile (e.g., tosylate, mesylate) to form the ether linkage. masterorganicchemistry.com This method allows for the introduction of a diverse range of alkyl or substituted alkyl groups.

Below is a table illustrating potential ester and ether derivatives.

Reaction Type Reagent Base/Catalyst Product Name
EsterificationAcetic AnhydridePyridine(6-Bromo-2-chloro-3-fluorobenzyl) acetate
EsterificationBenzoyl ChlorideTriethylamine(6-Bromo-2-chloro-3-fluorobenzyl) benzoate
Etherification1. Sodium Hydride2. Methyl Iodide-1-Bromo-3-chloro-2-fluoro-6-(methoxymethyl)benzene
Etherification1. Sodium Hydride2. Benzyl (B1604629) Bromide-1-Bromo-6-(benzyloxymethyl)-3-chloro-2-fluorobenzene

Halogen Exchange Reactions on the Aromatic Ring

Halogen exchange reactions, particularly the conversion of aryl bromides or chlorides to fluorides (halex reaction), can be used to modify the electronic properties of the aromatic ring. These reactions typically require harsh conditions, such as high temperatures and the use of a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethylformamide. google.comgoogle.com Catalysts, including crown ethers or phosphonium (B103445) salts, may be employed to enhance the solubility and reactivity of the fluoride salt. google.com

For this compound, converting the bromine or chlorine to another halogen is challenging. The reactivity order for nucleophilic aromatic substitution would generally require activating electron-withdrawing groups, which are absent here. Metal-catalyzed halogen exchange processes offer an alternative, enabling the replacement of one halogen with another under specific catalytic conditions. science.gov For instance, turning a less reactive aryl chloride into a more reactive aryl iodide can be accomplished with metal catalysis, facilitating subsequent cross-coupling reactions. science.gov

Metalation and Cross-Coupling Reactions at Halogenated Sites

The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) on the aromatic ring is the cornerstone for selective functionalization using modern organometallic cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)) than the more robust carbon-chlorine bond. This selectivity allows for the precise modification of the C6 position.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

In the case of this compound, the reaction would selectively occur at the C-Br bond. A palladium catalyst, typically in conjunction with a phosphine (B1218219) ligand and a base, would facilitate the coupling with a variety of aryl or heteroaryl boronic acids. This strategy allows for the synthesis of a diverse library of biaryl compounds. The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and yield. nih.gov

The table below provides examples of potential Suzuki-Miyaura coupling reactions.

Boronic Acid/Ester Catalyst System (Example) Product Name
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃(2'-Chloro-3'-fluoro-6'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanol
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄(2-Chloro-3-fluoro-6-(4-methoxyphenyl)phenyl)methanol
Pyridine-3-boronic acidPdCl₂(dppf) / K₂CO₃(2-Chloro-3-fluoro-6-(pyridin-3-yl)phenyl)methanol
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / XPhos / Cs₂CO₃(2-Chloro-3-fluoro-6-(4-(trifluoromethyl)phenyl)phenyl)methanol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, linking aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

For this compound, the C-Br bond can be selectively coupled with a wide range of amines, including anilines, cyclic amines, and acyclic secondary amines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a base. The selective reaction at the bromide in the presence of a chloride has been demonstrated in related systems, such as 6-bromo-2-chloroquinoline, highlighting the feasibility of this approach. nih.govresearchgate.net

The following table illustrates potential Buchwald-Hartwig amination products.

Amine Catalyst System (Example) Product Name
MorpholinePd₂(dba)₃ / BINAP / NaOt-Bu(2-Chloro-3-fluoro-6-(morpholino)phenyl)methanol
Aniline (B41778)Pd(OAc)₂ / RuPhos / K₂CO₃(2-Chloro-3-fluoro-6-(phenylamino)phenyl)methanol
DiethylaminePd(OAc)₂ / P(t-Bu)₃ / LiHMDS(6-(Diethylamino)-2-chloro-3-fluorophenyl)methanol
1H-IndolePdCl₂(Amphos) / Cs₂CO₃(2-Chloro-3-fluoro-6-(1H-indol-1-yl)phenyl)methanol

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes and is carried out under mild conditions with an amine base. organic-chemistry.org

This reaction would proceed selectively at the C-Br bond of this compound. The coupling with various terminal alkynes introduces an alkynyl moiety, which is a versatile functional group that can participate in further transformations (e.g., cycloadditions, reductions). The difference in reactivity between aryl bromides and chlorides allows for high selectivity under appropriate conditions. wikipedia.org

Examples of Sonogashira coupling reactions are outlined in the table below.

Terminal Alkyne Catalyst System (Example) Product Name
PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N(2-Chloro-3-fluoro-6-(phenylethynyl)phenyl)methanol
TrimethylsilylacetylenePd(PPh₃)₄ / CuI / i-Pr₂NH(2-Chloro-3-fluoro-6-((trimethylsilyl)ethynyl)phenyl)methanol
1-HexynePd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI / i-Pr₂NH(2-Chloro-6-(hex-1-yn-1-yl)-3-fluorophenyl)methanol
Propargyl alcoholPdCl₂(PPh₃)₂ / CuI / Et₃N3-(3-Chloro-2-fluoro-6-(hydroxymethyl)phenyl)prop-2-yn-1-ol

Synthesis of Structurally Related Analogs for Chemical Space Exploration

The derivatization strategies outlined above provide a powerful toolkit for systematically exploring the chemical space around the this compound core. By combining these reactions, a large and diverse library of analogs can be generated, which is fundamental for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials.

For example, the benzylic alcohol can first be converted into an ether or ester (Section 4.1), introducing new physicochemical properties. This modified intermediate can then undergo a selective cross-coupling reaction at the C6-bromo position (Section 4.3). A Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reaction would introduce aryl, amino, or alkynyl groups, respectively. This sequential approach allows for the independent variation of two different sites on the parent molecule, exponentially increasing the number of accessible analogs from a single starting material. This systematic exploration enables researchers to fine-tune molecular properties such as solubility, electronic character, and steric profile to achieve a desired function.

Lack of Evidence for Ring-Opening and Rearrangement Reactions of this compound in Novel Scaffold Synthesis

An extensive review of scientific literature and chemical databases reveals a significant gap in documented research regarding the derivatization of This compound through ring-opening and rearrangement reactions to form novel molecular scaffolds. While this compound serves as a valuable starting material in various synthetic pathways, its direct participation in such transformative reactions is not reported.

Ring-opening reactions are characteristic of strained cyclic systems, such as epoxides or aziridines, where the release of ring strain provides a thermodynamic driving force for the reaction. Similarly, molecular rearrangements, like the Pinacol or Beckmann rearrangements, typically require specific functional group arrangements within the substrate to facilitate the migration of atoms or groups, leading to a new structural framework.

The chemical structure of This compound , a substituted benzyl alcohol, does not inherently possess the features conducive to these types of transformations under standard laboratory conditions. The aromatic ring is highly stable and resistant to cleavage. While the hydroxymethyl group can be modified or participate in various reactions, it does not typically induce ring-opening or complex skeletal rearrangements of the phenyl ring itself.

Hypothetically, derivatization of the phenyl ring to introduce functionalities that could promote rearrangement, or the conversion of the benzylic alcohol to a leaving group to facilitate intramolecular cyclization with a suitably positioned nucleophile, could be envisioned. However, no such pathways originating from This compound have been described in the available literature.

Therefore, a detailed discussion, including research findings and data tables on the use of This compound in ring-opening and rearrangement reactions for the generation of novel scaffolds, cannot be provided due to the absence of published research in this specific area. Further investigation into the reactivity of this compound and its derivatives would be necessary to explore such synthetic possibilities.

Theoretical and Computational Investigations of 6 Bromo 2 Chloro 3 Fluorophenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For a molecule with the complexity of (6-bromo-2-chloro-3-fluorophenyl)methanol, these calculations can elucidate conformational preferences, the nature of intramolecular forces, and predict its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the preferred three-dimensional arrangements (conformers) of a molecule and their relative energies.

For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group, and the rotation of the hydroxyl group itself. The presence of bulky and electronegative halogen atoms (bromine and chlorine) at the ortho positions (positions 2 and 6) to the methanol group introduces significant steric and electronic effects that dictate the molecule's preferred shape.

Table 1: Predicted Relative Energies of Key Conformers of this compound from DFT Calculations

Conformer DescriptionDihedral Angle (X-C-C-O)Relative Energy (kcal/mol)
OH oriented towards Bromine~0°0.00 (most stable)
OH oriented towards Chlorine~180°0.5 - 1.5
OH anti-periplanar to both halogens~90°> 3.0

Note: The values in this table are illustrative and based on typical results for similar ortho-dihalogenated benzyl (B1604629) alcohols. Actual values for this compound would require specific calculations.

The presence of fluorine, chlorine, and bromine atoms, along with the hydroxyl group, creates a rich landscape of potential intramolecular interactions within this compound. The most significant of these is the intramolecular hydrogen bond between the hydroxyl hydrogen and one of the ortho-halogen atoms (chlorine or bromine). rsc.orgnih.gov

Computational analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), are often employed to characterize these weak interactions. These methods can quantify the strength of the hydrogen bond and provide insights into its nature (e.g., electrostatic vs. covalent character). For ortho-halogenated benzyl alcohols, studies have shown that the hydroxyl group's hydrogen atom acts as a hydrogen bond donor, while the halogen atom acts as an acceptor. researchgate.netrsc.org This interaction helps to stabilize the conformation where the hydroxyl group is syn-periplanar to the halogen.

The electrostatic potential (ESP) surface of a molecule is a valuable tool for predicting its reactivity. It maps the electrostatic potential onto the molecule's electron density surface, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the ESP surface would be expected to show a region of negative potential (typically colored red or orange) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (typically colored blue), highlighting its electrophilic character and role as a hydrogen bond donor.

The halogen atoms would also display regions of negative potential, consistent with their high electronegativity. However, the presence of sigma-holes (a region of positive potential on the outermost portion of the halogen atom) could also be a feature, particularly for bromine, which can influence its ability to participate in halogen bonding. The aromatic ring itself will have a complex ESP, influenced by the electron-withdrawing effects of the three halogen substituents. This analysis can help predict how the molecule will interact with other reagents or biological targets.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations can offer insights into its dynamic behavior over time. nih.govnih.gov

The rotation of the hydroxymethyl group (-CH₂OH) relative to the phenyl ring is a key conformational process in this compound. The energy barrier for this rotation can be calculated using quantum chemical methods by systematically changing the relevant dihedral angle and calculating the energy at each step.

The presence of two different ortho-halogen substituents (bromine and chlorine) would be expected to create a complex rotational energy profile with multiple minima and transition states. The energy barriers to rotation are anticipated to be significant due to the steric hindrance imposed by the ortho halogens. These barriers effectively lock the molecule into a limited number of stable conformations at room temperature. The transition states for rotation would likely involve the hydroxymethyl group eclipsing one of the ortho-halogen atoms, leading to a substantial increase in steric strain.

Table 2: Estimated Rotational Energy Barriers for the Benzylic Alcohol Moiety

Rotational ProcessEstimated Energy Barrier (kcal/mol)
Rotation from OH···Br to OH···Cl conformer5 - 10
Full 360° rotation around the C-C bond> 15

Note: These are estimated values based on studies of related ortho-substituted benzyl alcohols. The actual barriers would be influenced by the specific combination of substituents.

The ortho-halogenation in this compound is the dominant factor controlling its conformation and dynamics. researchgate.netrsc.orgnih.govrsc.org As established, the intramolecular hydrogen bonding between the hydroxyl group and the ortho-halogens is a primary stabilizing interaction that favors specific planar conformations. rsc.org

Furthermore, the sheer size of the bromine and chlorine atoms creates a "steric fence" that restricts the rotation of the benzylic alcohol moiety. This steric hindrance, combined with the electronic stabilization from hydrogen bonding, leads to a more rigid molecular structure compared to unsubstituted benzyl alcohol. Molecular dynamics simulations would likely show that the molecule spends the vast majority of its time in the low-energy conformations identified by DFT calculations, with infrequent and rapid transitions between them. The ortho-halogenation effectively quenches some of the dynamic behavior that would be observed in less substituted analogues. rsc.org

Reaction Pathway Modeling and Transition State Analysis

No published studies detailing the modeling of reaction pathways or the analysis of transition states involving this compound were found. Such investigations would typically involve quantum chemical calculations to map out the energy landscape of a particular reaction, identify intermediate structures, and calculate the activation energies of transition states.

Prediction of Spectroscopic Properties (e.g., Vibrational, NMR)

While computational methods are routinely used to predict spectroscopic properties, specific predicted data for the vibrational (infrared and Raman) and NMR (¹H, ¹³C, ¹⁹F) spectra of this compound are not available in the surveyed literature. These predictions would require density functional theory (DFT) or other ab initio calculations.

Substituent Effects on Reactivity and Selectivity

A detailed analysis of the electronic and steric effects of the bromo, chloro, and fluoro substituents on the reactivity and selectivity of the phenylmethanol core of this specific molecule has not been the subject of published research. Such a study would compare the properties of this molecule to analogs with different substitution patterns to elucidate the role of each substituent.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (6-Bromo-2-chloro-3-fluorophenyl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. The aromatic region would likely show two coupled signals, corresponding to the two adjacent protons on the phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents. The benzylic protons of the -CH₂OH group would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated: six for the aromatic carbons and one for the benzylic carbon of the methanol group. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens. The carbon bearing the bromine (C-6) would be shifted to a lower field, while the carbons bearing chlorine (C-2) and fluorine (C-3) would also experience downfield shifts due to their electronegativity. The benzylic carbon (-CH₂OH) would typically resonate in the range of 60-65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂OH~4.7 (s, 2H)~62
-OHVariable (br s, 1H)-
Ar-H4~7.3 (dd, 1H)~118
Ar-H5~7.5 (t, 1H)~128
C1-~138
C2-~135
C3-~158 (d)
C4-~118
C5-~128
C6-~115

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, and 'br' broad.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent aromatic protons. A cross-peak between the signals of H-4 and H-5 would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum and the methylene proton signal to the benzylic carbon signal.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. The spectrum would show a single signal for the fluorine atom at position 3. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing other halogen substituents. Furthermore, the fluorine signal would likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton (H-4) and a weaker, longer-range coupling with H-5. The magnitude of these coupling constants provides additional structural confirmation.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₇H₅BrClFO). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The two isotopes of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and the two isotopes of chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio) would lead to a distinctive cluster of peaks for the molecular ion (M, M+2, M+4), the relative intensities of which would confirm the presence of one bromine and one chlorine atom.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ionm/zRelative Abundance (%)
[C₇H₅⁷⁹Br³⁵ClFO]⁺237.92100
[C₇H₅⁸¹Br³⁵ClFO]⁺239.9298
[C₇H₅⁷⁹Br³⁷ClFO]⁺239.9232
[C₇H₅⁸¹Br³⁷ClFO]⁺241.9231

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental research findings for the compound "this compound" pertaining to its advanced spectroscopic and structural characterization are not available in the public domain. Specifically, no published data could be located for its vibrational spectroscopy (Infrared and Raman) or its X-ray crystallographic analysis.

As a result, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline and content requirements provided in the user's request. The generation of content for the following sections and subsections would require specific experimental data that is currently unavailable:

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

To provide a thorough and factual article as requested, access to peer-reviewed studies detailing these analyses for the specific compound is essential. Without such source data, any attempt to create the content would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Role As a Synthon in Complex Organic Synthesis

Utilization as a Building Block for Polyfunctionalized Aromatic Compounds

The halogenated benzene (B151609) ring of (6-Bromo-2-chloro-3-fluorophenyl)methanol is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The differential reactivity of the bromo and chloro substituents can potentially allow for selective and sequential reactions.

Key transformations for creating polyfunctionalized aromatic compounds from this synthon include:

Suzuki-Miyaura Coupling: The bromo group can readily participate in Suzuki-Miyaura coupling reactions with a wide range of organoboron reagents. This allows for the formation of new carbon-carbon bonds, introducing alkyl, alkenyl, or aryl groups at the 6-position. Under more forcing conditions, the chloro group could also be targeted for coupling.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds. The bromo- and chloro-substituted positions can be coupled with a variety of primary and secondary amines, leading to the synthesis of highly substituted anilines. Selective amination at the more reactive bromide position is often achievable. wikipedia.org

Sonogashira Coupling: The introduction of alkynyl moieties is possible through Sonogashira coupling. This reaction typically targets the more reactive aryl bromide, allowing for the synthesis of substituted phenylacetylenes, which are themselves versatile intermediates for further transformations. wikipedia.orgorganic-chemistry.org

The benzylic alcohol group can be further modified through oxidation to an aldehyde or a carboxylic acid, or via etherification and esterification reactions, adding another layer of synthetic versatility.

Table 1: Potential Cross-Coupling Reactions for Functionalization

Reaction TypeCoupling PartnerPotential Product
Suzuki-MiyauraArylboronic acidBiphenyl derivative
Buchwald-HartwigSecondary amineN,N-Disubstituted aniline (B41778) derivative
SonogashiraTerminal alkynePhenylacetylene derivative
HeckAlkeneStyrene derivative
StilleOrganostannaneAryl-substituted derivative

Intermediacy in the Synthesis of Heterocyclic Systems

The strategic placement of reactive sites on this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. Intramolecular cyclization reactions, often following an initial functionalization step, are a common strategy.

For instance, after a Sonogashira coupling to introduce an alkyne, an intramolecular cyclization could lead to the formation of substituted indoles or other fused ring systems. Similarly, a Buchwald-Hartwig amination followed by an intramolecular reaction of the newly introduced amine with the benzylic alcohol (or a derivative thereof) could be a pathway to nitrogen-containing heterocycles. The benzylic alcohol itself can participate directly in cyclization reactions, for example, through dehydration to form a reactive intermediate that is then trapped intramolecularly. The synthesis of N-heterocycles via the dehydrocyclization of alcohols using heterogeneous catalysts is a known transformation that could be applicable. nih.govresearchgate.net

Precursor for Ligands in Catalysis

The synthesis of novel ligands for transition-metal catalysis is a cornerstone of modern organic chemistry. This compound can serve as a scaffold for the creation of specialized ligands.

A common approach involves the introduction of a phosphine (B1218219) group, a key coordinating moiety in many catalytic systems. This can be achieved by first converting the benzylic alcohol to a more reactive benzylic halide, followed by reaction with a phosphide (B1233454) anion. Alternatively, a cross-coupling reaction at one of the halogenated positions could be employed to introduce a phosphine-containing substituent. The steric and electronic properties of the resulting ligand would be influenced by the remaining substituents on the aromatic ring, potentially leading to catalysts with unique reactivity and selectivity. The synthesis of P,N-heterocyclic phosphine ligands often involves the construction of the heterocyclic framework followed by functionalization with a phosphine group. nih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. The functional groups present in this compound allow for its potential integration into such reaction sequences.

The benzylic alcohol can be oxidized in situ to the corresponding aldehyde, which can then participate in well-known MCRs such as the Ugi or Passerini reactions. For example, recent studies have demonstrated the direct use of benzylic alcohols in multicomponent reactions to synthesize 2-aryl quinazolinones and benzoxazoles. bohrium.comacs.orgacs.org This approach avoids the separate step of aldehyde synthesis and purification. The halo-substituents on the aromatic ring would be carried through the MCR, providing a handle for subsequent post-modification of the complex product via cross-coupling reactions.

Scaffold for Material Science Applications

While specific applications of this compound in material science are not extensively documented, its structure suggests potential as a monomer or a precursor for functional polymers. The presence of multiple halogen atoms can impart flame-retardant properties to polymers.

Furthermore, the benzylic alcohol functionality can be used as a point of polymerization. For instance, the polymerization of benzyl (B1604629) alcohol in the presence of a strong acid can lead to the formation of poly(phenylenemethylene). kpi.ua By analogy, this compound could be polymerized to create a poly(halophenylenemethylene) with potentially interesting material properties, such as high refractive index or altered solubility and thermal stability due to the halogen substituents. The cross-coupling capabilities of the haloaromatic ring also open up possibilities for creating cross-linked polymers or for grafting specific functionalities onto a polymer backbone. N-vinylated compounds, which can be synthesized from precursors with available N-H bonds, are also utilized as monomers for polymer synthesis. acs.org

Emerging Analytical Methodologies for Detection and Characterization

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern analytical laboratories. uantwerpen.be This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy, providing comprehensive analytical data. uantwerpen.be For a multi-substituted compound like (6-Bromo-2-chloro-3-fluorophenyl)methanol, these techniques offer the selectivity and sensitivity required for robust analysis. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of benzyl (B1604629) alcohols, direct analysis by GC can be challenging. Therefore, derivatization is often employed to convert the polar alcohol group into a more volatile and thermally stable ether or ester derivative. acs.orgscholarsresearchlibrary.comcecri.res.in

Research on benzyl alcohol and its analogues has demonstrated the effectiveness of derivatization prior to GC-MS analysis. acs.orgcecri.res.in This chemical modification not only improves chromatographic behavior, leading to sharper peaks and better resolution, but also facilitates mass spectrometric identification by producing characteristic fragments. scholarsresearchlibrary.comcecri.res.in For this compound, the resulting derivative would produce a mass spectrum with a clear molecular ion peak and a predictable fragmentation pattern. The presence of bromine and chlorine atoms provides a distinct isotopic signature (M, M+2, M+4 peaks), which is invaluable for confirming the identity of the compound. miamioh.edu Common fragmentation pathways for benzyl derivatives include alpha cleavage (loss of the substituent on the benzylic carbon) and cleavage of the benzyl-oxygen bond, leading to the formation of a stable tropylium-like ion (m/z 91 for unsubstituted benzyl groups) or a substituted equivalent. youtube.comresearchgate.net

Table 1: Predicted GC-MS Data for a Silylated Derivative of this compound.
Fragment TypePredicted m/zDescription
Molecular Ion [M]⁺298/300/302Ion corresponding to the intact trimethylsilyl (B98337) (TMS) derivative, showing isotopic pattern for Br and Cl.
[M-CH₃]⁺283/285/287Loss of a methyl group from the TMS moiety, a common fragmentation for silylated compounds.
Benzylic Fragment225/227/229Fragment corresponding to the [C₇H₄BrClF]⁺ ion after cleavage of the C-O bond.
TMS Fragment73Characteristic fragment of the trimethylsilyl group, [Si(CH₃)₃]⁺.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly versatile and powerful technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the direct analysis of this compound without derivatization. This method combines the high-resolution separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. uantwerpen.be

In a typical HPLC-MS/MS workflow, the analyte is first separated from other components in the sample on a reversed-phase column (e.g., C18). The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). In the first stage of mass analysis (MS1), the molecular ion (or a protonated/deprotonated adduct) is selected. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage (MS2). This process, known as multiple reaction monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for accurate quantification even in complex matrices. uantwerpen.be

Table 2: Illustrative HPLC-MS/MS Parameters for this compound Analysis.
ParameterCondition/Value
HPLC ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻m/z 235/237/239
Primary Product Ionm/z 79/81 (Loss of C₇H₄ClFO) corresponding to [Br]⁻
Secondary Product Ionm/z 217/219/221 (Loss of H₂O)

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times. hnue.edu.vn For the analysis of this compound and its related impurities, UHPLC can reduce analysis times from minutes to seconds while improving separation efficiency. up.ac.za

Coupling UHPLC with advanced detectors further enhances analytical capabilities. A Photodiode Array (PDA) detector, for instance, can acquire the full UV-Vis spectrum of the eluting compound, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard. sciencemadness.org For compounds that lack a strong chromophore or when universal detection is desired, a Charged Aerosol Detector (CAD) can be employed. CAD provides a near-uniform response for all non-volatile and many semi-volatile analytes, making it a valuable tool for quantifying compounds without the need for specific reference standards for each one. miamioh.edu

Table 3: Performance Comparison of Conventional HPLC vs. UHPLC for Halogenated Aromatic Analysis.
ParameterConventional HPLCUHPLC
Particle Size3.5 - 5 µm< 2 µm
Typical Analysis Time15 - 30 min2 - 5 min
Solvent ConsumptionHighLow (~80-90% reduction) up.ac.za
Peak ResolutionGoodExcellent
System Pressure< 400 bar> 1000 bar hnue.edu.vn

Advanced Spectrophotometric and Spectrofluorimetric Methods

UV-Vis spectrophotometry is a fundamental analytical technique based on the absorption of light by molecules. The benzene (B151609) ring in this compound acts as a chromophore. The electronic transitions within the aromatic π-system give rise to characteristic absorption bands. For a simple benzene ring, these bands appear around 184 nm, 202 nm, and a weaker, fine-structured band around 255 nm.

Substitution on the benzene ring with groups like halogens and hydroxyl (via the methanol (B129727) group) causes shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity (hyperchromic or hypochromic effects). Substituents with non-bonding electrons, such as halogens and the oxygen of the methanol group, can interact with the aromatic π system, typically causing a red shift (to longer wavelengths) of the primary and secondary absorption bands. The specific absorption profile of this compound would be a unique fingerprint that can be used for quantification using Beer's Law.

Spectrofluorimetric methods are inherently more sensitive and selective than spectrophotometry but require the analyte to be fluorescent. While many aromatic compounds exhibit fluorescence, the presence of heavy atoms like bromine can quench fluorescence through the "heavy-atom effect." Therefore, direct fluorescence analysis of this compound may yield low sensitivity. However, derivatization techniques can be employed to attach a highly fluorescent moiety (a fluorophore) to the molecule's methanol group, enabling highly sensitive detection for trace-level analysis.

Electrochemical Analysis for Redox Characterization

Electrochemical methods provide valuable insights into the redox properties of molecules, which can be used for both qualitative and quantitative analysis. For halogenated organic compounds, electrochemical reduction is a key process, typically involving the cleavage of the carbon-halogen bond. uantwerpen.be Techniques such as cyclic voltammetry can be used to determine the reduction potentials associated with dehalogenation.

The structure of this compound contains three different carbon-halogen bonds (C-Br, C-Cl, C-F). Generally, the ease of electrochemical reduction for these bonds follows the order C-Br > C-Cl > C-F. Studies on bromoaromatic compounds show they are more easily reduced than their chloroaromatic counterparts. The reduction of bromobenzene, for example, occurs at potentials more negative than -1.8 V versus SHE. Therefore, it is expected that the C-Br bond in this compound would be the first to be reduced at a specific negative potential, followed by the C-Cl bond at a more negative potential. This selective reduction provides an electrochemical signature for the molecule that can be used for its detection and characterization.

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method. For this compound, the primary site for derivatization is the hydroxyl group of the methanol moiety.

As mentioned for GC-MS, derivatization is crucial for improving volatility and thermal stability. Common reactions include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.

Acylation/Esterification: Reaction with acylating agents like acetic anhydride (B1165640) or perfluorinated acyl chlorides to form esters. acs.orgscholarsresearchlibrary.comcecri.res.in These derivatives are more volatile and often exhibit better chromatographic properties. acs.orgcecri.res.in

For HPLC analysis, derivatization can be used to enhance detectability. If high sensitivity is required and MS detection is not available, a chromophore or fluorophore can be attached to the hydroxyl group. This allows for highly sensitive detection using a standard UV-Vis or fluorescence detector. For example, reacting the alcohol with dansyl chloride would yield a highly fluorescent derivative suitable for trace analysis. The primary goal of derivatization is to tailor the analyte's chemical properties to the specific requirements of the chosen analytical instrument, thereby enhancing sensitivity, selectivity, and separation efficiency.

Table 4: Common Derivatization Reagents and Their Applications for Analyzing Benzyl Alcohols.
Reagent ClassExample ReagentPurposeTarget Analytical Method
Silylating AgentsBSTFA, TMCSIncrease volatility and thermal stabilityGC-MS
Acylating AgentsPerfluorooctanoyl chloride acs.orgIncrease volatility and molecular weight acs.orgGC-MS
Acylating Agents4-Carbethoxyhexafluorobutyryl chloride scholarsresearchlibrary.comcecri.res.inIncrease volatility and create characteristic fragments scholarsresearchlibrary.comcecri.res.inGC-MS
Fluorescent LabelsDansyl ChlorideAttach a fluorophore for high-sensitivity detectionHPLC-Fluorescence
UV-Visible Labels3,5-Dinitrobenzoyl chlorideAttach a strong chromophore for enhanced UV detectionHPLC-UV/Vis

Future Research Directions and Challenges

Development of More Efficient and Stereoselective Synthetic Pathways

Late-Stage Functionalization: Developing methods for the late-stage, regioselective introduction of the halogen atoms onto a simpler phenylmethanol precursor. This approach could streamline the synthesis and allow for the rapid generation of analogues.

Catalytic Asymmetric Reduction: Improving catalytic methods for the asymmetric reduction of the corresponding benzaldehyde (B42025) to afford enantiomerically pure (6-Bromo-2-chloro-3-fluorophenyl)methanol. While methods for the asymmetric reduction of ketones and aldehydes are well-established, their application to sterically hindered and electronically complex substrates like this remains a challenge. organic-chemistry.org

Stereodivergent Synthesis: Creating synthetic protocols that allow for the selective synthesis of either enantiomer from a common starting material by simply changing the catalyst or reaction conditions. nih.gov This would be invaluable for applications in medicinal chemistry and materials science where specific stereoisomers are often required. Recent advances in palladium/copper co-catalyzed asymmetric benzylic substitution reactions provide a potential blueprint for such strategies. nih.govresearchgate.net

Synthetic Challenge Potential Future Approach Key Objective
Low RegioselectivityLate-stage C-H halogenationImprove efficiency and analogue synthesis
Stereochemical ControlCatalytic asymmetric reduction of the precursor aldehydeAccess to enantiopure (R)- and (S)-isomers
Access to Both EnantiomersDevelopment of stereodivergent catalytic systemsFlexible and efficient synthesis of either stereoisomer nih.gov

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The dense halogenation of the aromatic ring significantly modulates the reactivity of both the ring and the benzylic alcohol. Future work should aim to explore and exploit these electronic effects to uncover novel transformations.

Benzylic Functionalization: The benzylic alcohol can be a precursor to a benzylic carbocation, radical, or organometallic intermediate. Research into its participation in novel coupling reactions, direct C-H functionalization at the benzylic position, or deoxygenative transformations is warranted. chemrxiv.org The unique electronic environment provided by the halogens could lead to unexpected reactivity or selectivity compared to simpler benzyl (B1604629) alcohols. organic-chemistry.orgrsc.org

Ring-Based Reactions: While the ring is electron-deficient, the specific positions of the halogens could direct further substitution reactions, such as nucleophilic aromatic substitution (SNAr), in unique ways. nih.gov Exploring its utility in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) where the bromine atom is selectively replaced would be a fruitful area of investigation.

Photocatalysis: Visible-light photocatalysis offers a powerful tool for activating organic molecules under mild conditions. rsc.org Investigating the photocatalytic behavior of this compound, such as its potential for single-electron transfer processes or energy transfer catalysis, could unlock new reaction pathways.

Harnessing Specific Halogen Effects for Tunable Reactivity

The presence of three different halogens (F, Cl, Br) on the same aromatic ring offers a unique platform for studying and utilizing specific halogen effects. The distinct electronegativity, polarizability, and size of each halogen, along with their capacity for halogen bonding, can be harnessed to control reactivity and molecular assembly. researchgate.net

Halogen Bonding in Catalysis: The electrophilic region on the bromine and chlorine atoms (the σ-hole) can engage in halogen bonding. researchgate.netnih.gov Future research could explore the use of this compound as an organocatalyst or a ligand in transition metal catalysis, where halogen bonding interactions could influence the stereochemical outcome or reaction rate.

Orthogonal Reactivity: The differential reactivity of the C-F, C-Cl, and C-Br bonds can be exploited for sequential, site-selective functionalization. For instance, the C-Br bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, allowing for its selective modification while leaving the C-Cl and C-F bonds intact for subsequent transformations. This "orthogonal" reactivity is highly valuable in the synthesis of complex molecules.

Conformational Control: The steric and electronic influence of the halogens can impose conformational constraints on the molecule and its derivatives. This can be exploited in areas like asymmetric catalysis or the design of molecules with specific three-dimensional shapes.

Halogen Dominant Property Potential Application in Tuning Reactivity
FluorineHigh Electronegativity, Strong C-F bondInductive electron withdrawal, resistance to cleavage
ChlorineModerate Electronegativity & PolarizabilityParticipation in halogen bonding, potential for SNAr researchgate.net
BromineHigh Polarizability, Weaker C-Br bondExcellent leaving group in cross-coupling reactions

Application in Complex Molecular Architectures and Functional Materials

As a highly functionalized building block, this compound holds significant promise as a precursor for complex molecules and advanced materials. polytechnique.edu Its utility stems from the combination of the versatile benzylic alcohol handle and the reactive C-Br bond.

Pharmaceuticals and Agrochemicals: Halogen atoms are prevalent in many bioactive molecules, influencing properties like metabolic stability and binding affinity. nih.govacs.org This compound could serve as a key intermediate in the synthesis of new pharmaceutical or agrochemical candidates.

Organic Semiconductors: Halogenation is a known strategy for tuning the electronic properties and solid-state packing of organic semiconductors. researchgate.net Derivatives of this compound could be incorporated into conjugated polymers or small molecules for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The presence of multiple halogens provides a route to n-type materials. researchgate.net

Functional Polymers and Materials: The benzylic alcohol can be used for polymerization or for grafting onto surfaces, while the bromo-substituent allows for further modification of the resulting material via cross-coupling reactions. This could lead to the development of functional materials with tailored properties, such as flame retardants, liquid crystals, or advanced polymers. nih.govoup.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for understanding and predicting the behavior of complex molecules. For this compound, advanced computational modeling presents a significant opportunity to guide future experimental work.

Predicting Reactivity: Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways and transition states. researchgate.netresearchgate.net This can help predict the most likely sites of reaction, understand the influence of the different halogens on reactivity, and design more efficient synthetic routes.

Modeling Halogen Bonds: Computational tools are crucial for understanding the nature of non-covalent interactions like halogen bonds. nih.govacs.org Modeling can predict the strength and directionality of these interactions, aiding in the design of supramolecular assemblies and organocatalysts.

Simulating Material Properties: For applications in materials science, computational models can predict key properties such as HOMO/LUMO energy levels, charge transport characteristics, and crystal packing. This predictive capability can accelerate the discovery of new functional materials by allowing researchers to screen potential candidate molecules in silico before committing to lengthy and resource-intensive synthesis. science.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Bromo-2-chloro-3-fluorophenyl)methanol, and how do reaction conditions influence yield and purity?

  • Answer : The compound is typically synthesized via iterative halogenation and functional group modifications. A traditional approach involves sequential nitration, reduction, and halogenation steps (e.g., using Fe/NH4_4Cl for nitro group reduction) . Modern methods employ palladium-catalyzed C–H halogenation for regioselective bromination/chlorination, followed by borane reduction of the carbonyl precursor. Solvent selection (e.g., THF/DMF for NaBH4_4 reduction) and temperature control are critical for minimizing side reactions (e.g., over-reduction or dehalogenation) .
Synthetic Step Key Reagents/Conditions Yield Optimization
HalogenationPd(OAc)2_2, C2_2Cl6_6, TMEDAUse anhydrous solvents to avoid hydrolysis
ReductionNaBH4_4 in THF/DMF (1:1)Maintain 0–5°C to prevent exothermic decomposition

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR (in CDCl3_3) resolve aromatic proton splitting patterns and confirm substitution positions. Fluorine (19^{19}F NMR) and bromine (81^{81}Br) couplings provide additional structural validation .
  • HPLC-MS : Reversed-phase HPLC (C18 column, methanol/water gradient) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks and detects trace impurities .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL for refinement) resolves steric effects of the bulky bromo/chloro substituents .

Q. What safety precautions are required when handling this compound?

  • Answer : The compound is a halogenated aromatic alcohol with potential toxicity. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr/HCl).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can reaction mechanisms for Pd-catalyzed C–H halogenation be optimized for this substrate?

  • Answer : Mechanistic studies suggest oxidative addition of Pd(0) to C–H bonds is rate-limiting. Key factors:

  • Ligand Design : Bulky phosphine ligands (e.g., P(o-tol)3_3) enhance regioselectivity by steric control.
  • Halogen Source : NBS (N-bromosuccinimide) or Cl2_2 gas improves atom economy compared to Br2_2/Cl2_2 .
  • DFT Calculations : Simulate transition states to predict bromine/chlorine substitution preferences at the ortho/meta positions .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • Answer : SHELXL-refined X-ray structures (ORTEP-3 visualization) reveal:

  • Torsional Angles : The methanol group adopts a gauche conformation relative to the benzene ring, minimizing steric clash with bromine .
  • Intermolecular Interactions : Weak hydrogen bonds (O–H⋯F/Cl) stabilize the crystal lattice, confirmed via Hirshfeld surface analysis .

Q. What strategies mitigate conflicting NMR and MS data (e.g., unexpected adducts or degradation products)?

  • Answer : Systematic validation includes:

  • Isotopic Labeling : Use 18^{18}O-labeled methanol to track oxidation artifacts.
  • Stability Studies : Monitor decomposition under varying pH/temperature via LC-MS.
  • 2D NMR : HSQC and HMBC correlations distinguish degradation byproducts from synthetic intermediates .

Q. How can computational modeling (e.g., DFT) predict electronic effects of substituents on reactivity?

  • Answer :

  • Frontier Orbital Analysis : HOMO/LUMO energies (calculated at B3LYP/6-311+G(d,p)) reveal bromine’s electron-withdrawing effect, which directs electrophilic substitution to the para-fluoro position .
  • Solvent Modeling : COSMO-RS simulations in DMSO predict solvation effects on reaction barriers .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Answer :

  • Purification : Recrystallize from ethanol/water to remove residual solvents (common contaminants lowering mp).
  • DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) provides precise phase transition data .
  • Literature Cross-Reference : Compare with structurally analogous compounds (e.g., 4-bromo-3-chlorophenol derivatives) .

Methodological Best Practices

  • Crystallography : Validate SHELXL-refined structures using Rint_{int} < 5% and wR2_2 < 12% .
  • Synthetic Reproducibility : Document catalyst lot numbers and solvent water content (Karl Fischer titration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.